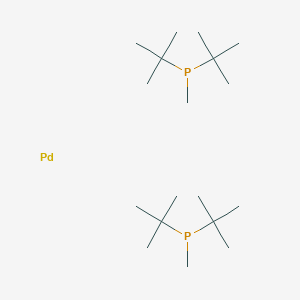
Di-tert-butyl(methyl)phosphane--palladium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(methyl)phosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two di-tert-butyl(methyl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and applications in catalysis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(methyl)phosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with di-tert-butyl(methyl)phosphane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PdCl2+2P(t-Bu)2Me→Pd[P(t-Bu)2Me]2Cl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(methyl)phosphane–palladium (2/1) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, alkylating agents, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(methyl)phosphane–palladium (2/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which di-tert-butyl(methyl)phosphane–palladium (2/1) exerts its effects involves the coordination of the palladium center to the phosphane ligands, which stabilizes the palladium in its active form. This allows the palladium to participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium-phosphine complex used in similar catalytic applications.
Di-tert-butylneopentylphosphine: A related phosphine ligand used in organometallic chemistry.
Uniqueness
Di-tert-butyl(methyl)phosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.
Eigenschaften
CAS-Nummer |
479210-19-0 |
|---|---|
Molekularformel |
C18H42P2Pd |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
ditert-butyl(methyl)phosphane;palladium |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3; |
InChI-Schlüssel |
VIRUWCAELCHVPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



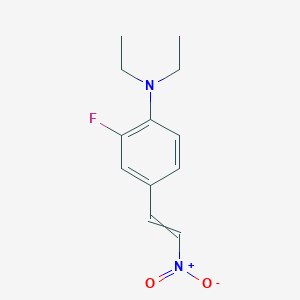
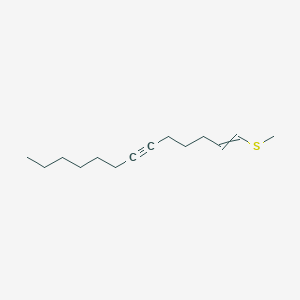
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
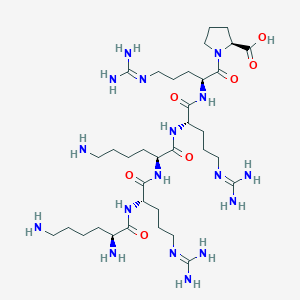
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)

![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
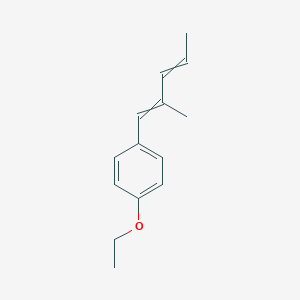
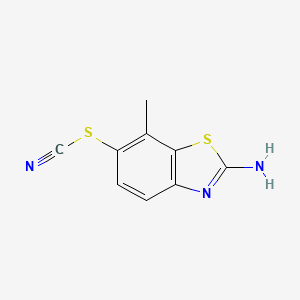
![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
